Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 124458-07-7
Cat. No.: VC5564512
Molecular Formula: C13H11F2NO3
Molecular Weight: 267.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124458-07-7 |
|---|---|
| Molecular Formula | C13H11F2NO3 |
| Molecular Weight | 267.232 |
| IUPAC Name | ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 |
| Standard InChI Key | GTPFLEGLYUEYQO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate, delineates its core structure:
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A quinoline backbone substituted with fluorine atoms at positions 6 and 7.
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A methyl group at the 1-position nitrogen.
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A 4-oxo (keto) group at position 4.
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the methyl group influences steric interactions and lipophilicity .
Table 1: Structural Comparison with Analogues
Synthesis and Manufacturing
Synthetic Pathways
Patent CN85104693A outlines methods for synthesizing quinoline-3-carboxylates :
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Nitration and Cyclization: Starting with substituted anilines, nitration introduces nitro groups, followed by cyclization with diethyl ethoxymethylenemalonate.
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Halogenation: Fluorination at positions 6 and 7 using hydrogen fluoride or fluorinating agents.
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Esterification: Reaction with ethyl chloroformate to introduce the 3-carboxylate group .
For the target compound, methylation at the 1-position nitrogen likely involves alkylation agents like methyl iodide under basic conditions .
Table 2: Key Synthetic Steps from Patent CN85104693A
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted aniline |
| 2 | Cyclization | Diethyl ethoxymethylenemalonate, reflux | Ethyl 4-oxoquinoline-3-carboxylate |
| 3 | Fluorination | HF, KF, 120°C | Difluoro intermediate |
| 4 | N-Methylation | CH₃I, NaH, DMF | 1-Methyl derivative |
Purification and Characterization
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents.
Challenges and Future Directions
Knowledge Gaps
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Bioactivity Data: No direct studies on the target compound’s antimicrobial or cytotoxic effects .
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ADME/Toxicity: Metabolic stability, CYP interactions, and in vivo safety remain uncharacterized.
Recommended Research Priorities
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